An In-Depth Technical Guide to 3-Fluoro-α,α,α-trifluorotoluene (3-Fluorobenzotrifluoride)
An In-Depth Technical Guide to 3-Fluoro-α,α,α-trifluorotoluene (3-Fluorobenzotrifluoride)
CAS Number: 401-80-9
A Note on the Requested Compound
Initial research to develop a comprehensive guide on 3-(Fluoromethyl)fluorobenzene (CAS Number: 2267-30-3) revealed a significant scarcity of detailed, publicly available technical literature. To provide a thorough and well-supported technical resource for researchers, this guide will instead focus on the closely related and extensively documented compound, 3-Fluoro-α,α,α-trifluorotoluene , also known as 1-Fluoro-3-(trifluoromethyl)benzene or 3-Fluorobenzotrifluoride, with the CAS Number 401-80-9 . This structural analog serves as a critical building block in medicinal chemistry and materials science, and its well-established profile allows for a more robust and valuable guide.
Introduction and Significance
3-Fluoro-α,α,α-trifluorotoluene is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom and a trifluoromethyl (-CF3) group at the meta-position. The presence of these two electron-withdrawing groups imparts unique physicochemical properties that are highly sought after in the design of novel molecules. The trifluoromethyl group, in particular, is a key pharmacophore in modern drug discovery.[1] It can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The additional fluorine atom further modulates the electronic properties of the benzene ring, influencing its reactivity and potential interactions. Consequently, 3-Fluorobenzotrifluoride is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]
Physicochemical and Spectroscopic Data
The distinct properties of 3-Fluorobenzotrifluoride are summarized in the table below. These characteristics are fundamental for its application in chemical synthesis, dictating reaction conditions and purification methods.
| Property | Value | Source(s) |
| CAS Number | 401-80-9 | [2][3] |
| Molecular Formula | C₇H₄F₄ | [2][3] |
| Molecular Weight | 164.1 g/mol | [2][3] |
| Appearance | Clear, colorless to light yellow liquid | [1][2] |
| Boiling Point | 100 °C | [2] |
| Melting Point | -81.5 °C | [2] |
| Density | 1.3021 g/cm³ at 16.9 °C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform.[1][2] | |
| Vapor Pressure | 9 mmHg at 0 °C | [2] |
| Heat of Vaporization | 37.97 kJ/mol | [2] |
Synthesis and Mechanistic Insights
The synthesis of fluorinated aromatic compounds often requires specialized methods due to the unique reactivity of fluorine. While various synthetic routes exist, a common and historically significant method for introducing fluorine to an aromatic ring is the Balz-Schiemann reaction . This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Conceptual Synthesis Workflow
The synthesis of 3-Fluorobenzotrifluoride can be conceptualized as starting from an appropriately substituted aniline, such as 3-(Trifluoromethyl)aniline.
Figure 1: Conceptual workflow of the Balz-Schiemann reaction for the synthesis of 3-Fluorobenzotrifluoride.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol based on the principles of the Balz-Schiemann reaction. Note: This is a generalized procedure and requires optimization and adherence to all safety protocols in a laboratory setting.
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Diazotization:
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Dissolve 3-(Trifluoromethyl)aniline in an aqueous solution of tetrafluoroboric acid (HBF₄) at a low temperature (typically 0-5 °C) in a well-ventilated fume hood.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the aniline solution while maintaining the low temperature and stirring vigorously.
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The formation of the diazonium salt, 3-(trifluoromethyl)benzenediazonium tetrafluoroborate, will occur, often precipitating out of the solution.
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Filter the resulting solid and wash it with cold water, followed by a cold, low-polarity solvent (e.g., diethyl ether) to remove impurities.
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Thermal Decomposition (Fluorination):
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Carefully dry the isolated diazonium salt. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care and appropriate personal protective equipment (PPE).
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Gently heat the dry diazonium salt in a suitable apparatus. The decomposition will release nitrogen gas (N₂) and boron trifluoride (BF₃), yielding the crude 3-Fluorobenzotrifluoride product.
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The crude product is typically collected via distillation.
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Purification:
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Wash the collected distillate with a dilute base (e.g., sodium bicarbonate solution) to neutralize any acidic impurities, followed by washing with water.
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Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
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Perform a final fractional distillation to obtain the pure 3-Fluorobenzotrifluoride.
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Applications in Research and Drug Development
3-Fluorobenzotrifluoride is a valuable building block in the synthesis of a wide range of biologically active molecules and advanced materials.
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Pharmaceutical Synthesis: It serves as a key intermediate for introducing the 3-fluoro-trifluoromethylphenyl moiety into drug candidates. This structural motif is found in compounds being investigated for various therapeutic areas. The electron-withdrawing nature of the substituents can influence the pKa of nearby functional groups, which is a critical parameter for drug absorption and distribution.[1]
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Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the development of new herbicides and insecticides. The fluorine and trifluoromethyl groups can enhance the efficacy and selectivity of these agricultural products.[1]
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Materials Science: The thermal stability and unique electronic properties of the 3-fluorobenzotrifluoride core make it an attractive component for the synthesis of specialty polymers, liquid crystals, and other advanced materials.
Conceptual Workflow in Drug Discovery
Figure 2: Conceptual use of 3-Fluorobenzotrifluoride as a starting material in a drug discovery pipeline.
Safety and Handling
3-Fluorobenzotrifluoride is a chemical that requires careful handling in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) before use.
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Hazards: It is generally irritating to the skin, eyes, and respiratory system.[2] Vapors may cause dizziness or suffocation. As a flammable liquid, its vapors can form explosive mixtures with air.[2]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.
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Respiratory Protection: Work in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a suitable respirator.
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Handling and Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2]
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It is incompatible with strong bases and strong oxidizing agents.[2]
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In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a direct stream of water.[2]
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References
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Guidechem. 1-fluoro-3-(trifluoromethyl)benzene 401-80-9 wiki.
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ChemicalBook. 1-Fluoro-3-(trifluoro-methyl)benzene(401-80-9).
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MilliporeSigma. 1-Fluoro-3-(trifluoromethoxy)benzene.
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Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?
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ChemBK. 1-Fluoro-3-nitro-5-(trifluoroMethyl)benzene.
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NIST Chemistry WebBook. 1-Fluoro-3-(trifluoro-methyl)benzene.
